Endosulfan hydroxyether

描述

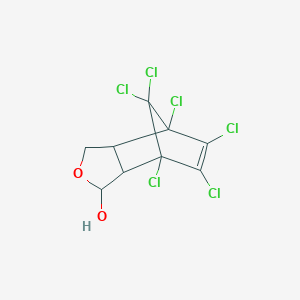

Endosulfan hydroxyether, also known as this compound, is a useful research compound. Its molecular formula is C9H6Cl6O2 and its molecular weight is 358.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Bioremediation Potential

Endosulfan hydroxyether has been identified as a product of microbial metabolism of endosulfan. Research has demonstrated that certain mixed bacterial cultures can degrade endosulfan, producing metabolites including this compound. This process is crucial for developing bioremediation strategies aimed at detoxifying environments contaminated with endosulfan.

- Microbial Cultures : A study enriched a mixed bacterial culture from soil exposed to endosulfan, leading to the identification of this compound as a metabolite. The culture was capable of utilizing endosulfan as a sulfur source, facilitating its degradation and the release of less toxic compounds .

- Enzymatic Detoxification : The investigation into enzymatic methods for detoxifying endosulfan residues highlights the potential of using microorganisms that produce enzymes capable of degrading this compound. This compound's role in these metabolic pathways presents opportunities for developing biotechnological applications in environmental cleanup .

Toxicological Studies

This compound's toxicity profile is critical for understanding the risks associated with endosulfan exposure. Studies have shown that metabolites like this compound can exhibit varying degrees of toxicity compared to the parent compound.

- Toxic Effects : In animal studies, exposure to endosulfan has resulted in significant biochemical alterations, including hepatotoxicity and nephrotoxicity. The presence of metabolites such as this compound may influence these toxicological outcomes, necessitating further research into their effects on human health and ecological systems .

- Xenoestrogen Activity : Endosulfan and its metabolites have been implicated as xenoestrogens, which can disrupt endocrine functions in animals. Understanding the role of this compound in these mechanisms is essential for assessing its potential impact on wildlife and human health .

Environmental Impact

The environmental persistence of this compound and other metabolites raises concerns about their long-term effects on ecosystems.

- Persistence in Soil and Water : this compound is formed through the aerobic transformation of endosulfan and is one of the more polar metabolites that can persist in the environment. This persistence necessitates monitoring and assessment of its ecological impact, especially in aquatic systems where runoff may lead to bioaccumulation .

- Regulatory Considerations : Given the potential risks associated with endosulfan and its metabolites, including hydroxyether, regulatory bodies have begun reevaluating their use and recommending mitigation strategies to minimize environmental contamination .

化学反应分析

Formation Pathways

Endosulfan hydroxyether arises primarily through oxidative metabolism of endosulfan monoaldehyde, a hydrolysis product of α-endosulfan. Key steps include:

-

Hydrolysis : α-endosulfan undergoes hydrolysis to form endosulfan monoaldehyde, releasing sulfite. This step occurs preferentially under alkaline conditions but is accelerated enzymatically in microbial cultures .

-

Oxidation : The monoaldehyde is enzymatically oxidized to this compound. This transformation was confirmed via gas chromatography-mass spectrometry (GC-MS) and chemical derivatization techniques .

Stability and Further Degradation

This compound is not a terminal metabolite but undergoes additional transformations:

-

Polar Product Formation : Hydroxyether is metabolized into polar compounds, though their exact structures remain unidentified .

-

Silylation : For analytical purposes, hydroxyether and related metabolites (e.g., endodiol) are derivatized using bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility for GC analysis .

Table 1: Analytical Methods for Hydroxyether Detection

Table 2: Reactivity Insights

Environmental and Chemical Behavior

-

Hydrolysis : While this compound itself is not directly hydrolyzed, its precursor (endosulfan) hydrolyzes readily at high pH, forming sulfur dioxide and endosulfan diol .

-

Atmospheric Fate : Limited data exist on hydroxyether’s atmospheric reactions, but α-endosulfan reacts with hydroxyl radicals (OH) with a rate coefficient , suggesting slow degradation .

属性

IUPAC Name |

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3,6,16H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHANHNSPGZXJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862514 | |

| Record name | Endosulfan hydroxyether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021-19-8 | |

| Record name | Endosulfan hydroxyether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endosulfan hydroxyether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001021198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endosulfan hydroxyether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。